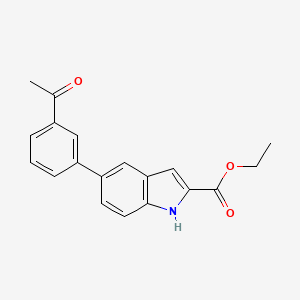
Ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features an indole core substituted with an ethyl ester group at the 2-position and a 3-acetylphenyl group at the 5-position, making it a valuable molecule for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the acetylphenyl and ethyl ester groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are employed to enhance the reaction rate and selectivity, ensuring the compound is produced in a cost-effective and sustainable manner.
化学反応の分析
Types of Reactions: Ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of Ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The acetylphenyl group may enhance the compound’s binding affinity and selectivity, while the ethyl ester group can influence its pharmacokinetic properties. These interactions result in the compound’s biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Comparison with Other Similar Compounds: Ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
5-Methoxyindole-2-carboxylic acid: A compound with potential anti-inflammatory and antioxidant activities.
3-Acetylindole: A simpler indole derivative with applications in organic synthesis.
Uniqueness: The unique combination of the acetylphenyl and ethyl ester groups in this compound distinguishes it from other indole derivatives. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
825623-62-9 |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC名 |
ethyl 5-(3-acetylphenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-23-19(22)18-11-16-10-15(7-8-17(16)20-18)14-6-4-5-13(9-14)12(2)21/h4-11,20H,3H2,1-2H3 |
InChIキー |
SVEZFWCTDNSRHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC(=CC=C3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


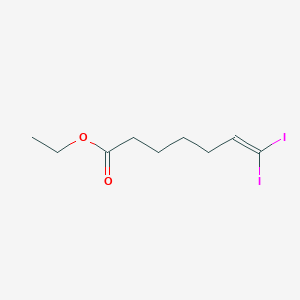
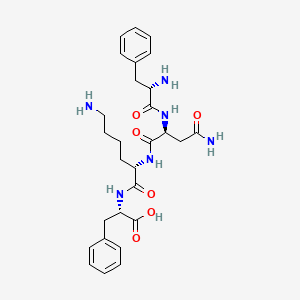
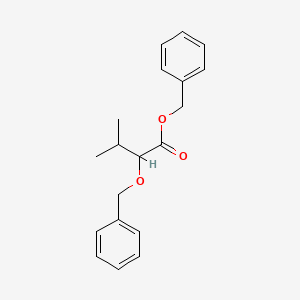
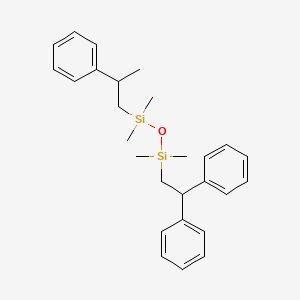
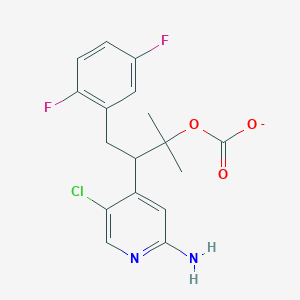

![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)

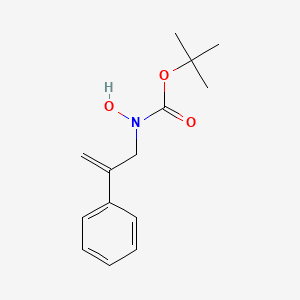
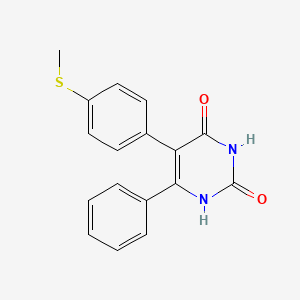
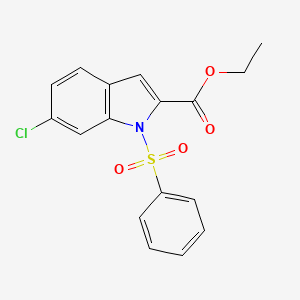
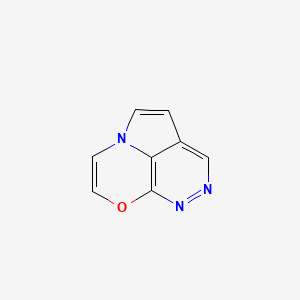
![Benzoic acid;[3,5-bis[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14216262.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methoxyphenyl)-](/img/structure/B14216269.png)
